5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of fluorine atoms, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the tetrazole intermediate.
Formation of the benzamide moiety: The final step involves the acylation of the intermediate with a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-fluoro-N-(4-methylbenzyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-fluoro-N-(4-nitrobenzyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11F2N5O |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-7-12(17)5-6-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
InChI Key |
QCUFNSFFJAXYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.